![molecular formula C15H16BrNO4S B229751 N-[(4-bromo-1-naphthyl)sulfonyl]valine](/img/structure/B229751.png)
N-[(4-bromo-1-naphthyl)sulfonyl]valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromo-1-naphthyl)sulfonyl]valine, also known as NBV, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been shown to exhibit promising biological activities, including anti-inflammatory and anti-cancer properties.
Scientific Research Applications
N-[(4-bromo-1-naphthyl)sulfonyl]valine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, N-[(4-bromo-1-naphthyl)sulfonyl]valine has been reported to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Furthermore, N-[(4-bromo-1-naphthyl)sulfonyl]valine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
The mechanism of action of N-[(4-bromo-1-naphthyl)sulfonyl]valine is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-[(4-bromo-1-naphthyl)sulfonyl]valine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. N-[(4-bromo-1-naphthyl)sulfonyl]valine has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
N-[(4-bromo-1-naphthyl)sulfonyl]valine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-[(4-bromo-1-naphthyl)sulfonyl]valine can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that N-[(4-bromo-1-naphthyl)sulfonyl]valine can reduce inflammation and oxidative stress in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-[(4-bromo-1-naphthyl)sulfonyl]valine has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity. N-[(4-bromo-1-naphthyl)sulfonyl]valine is stable under normal laboratory conditions and has a long shelf life. However, one limitation of N-[(4-bromo-1-naphthyl)sulfonyl]valine is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-[(4-bromo-1-naphthyl)sulfonyl]valine has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well established.
Future Directions
There are several future directions for research on N-[(4-bromo-1-naphthyl)sulfonyl]valine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of N-[(4-bromo-1-naphthyl)sulfonyl]valine. Another direction is the investigation of the potential therapeutic applications of N-[(4-bromo-1-naphthyl)sulfonyl]valine in human diseases such as cancer, inflammation, and neurodegenerative disorders. Furthermore, the mechanism of action of N-[(4-bromo-1-naphthyl)sulfonyl]valine needs to be further elucidated to fully understand its biological activities. Finally, the safety and efficacy of N-[(4-bromo-1-naphthyl)sulfonyl]valine in clinical trials need to be established before its use in human medicine can be considered.
Conclusion
N-[(4-bromo-1-naphthyl)sulfonyl]valine is a chemical compound that has shown promising biological activities, including anti-inflammatory and anti-cancer properties. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways. N-[(4-bromo-1-naphthyl)sulfonyl]valine has several advantages for laboratory experiments, but its safety and efficacy in clinical settings need to be established. Future research on N-[(4-bromo-1-naphthyl)sulfonyl]valine should focus on the development of more efficient synthesis methods, investigation of its potential therapeutic applications, and establishment of its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of N-[(4-bromo-1-naphthyl)sulfonyl]valine involves the reaction between 4-bromo-1-naphthalenesulfonyl chloride and L-valine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to produce N-[(4-bromo-1-naphthyl)sulfonyl]valine. The yield of N-[(4-bromo-1-naphthyl)sulfonyl]valine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
properties
Molecular Formula |
C15H16BrNO4S |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
2-[(4-bromonaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H16BrNO4S/c1-9(2)14(15(18)19)17-22(20,21)13-8-7-12(16)10-5-3-4-6-11(10)13/h3-9,14,17H,1-2H3,(H,18,19) |
InChI Key |
UPPCUABLISBUCD-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



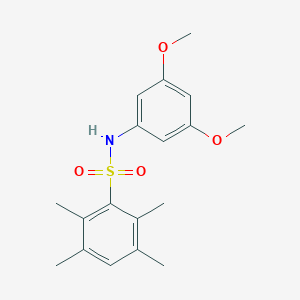
![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
![1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229674.png)
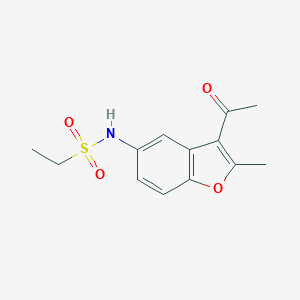
![Ethyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229682.png)
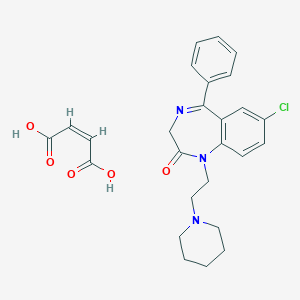
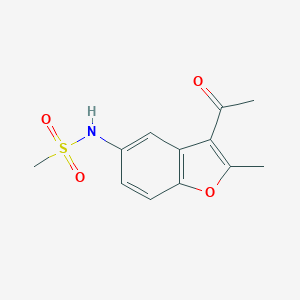

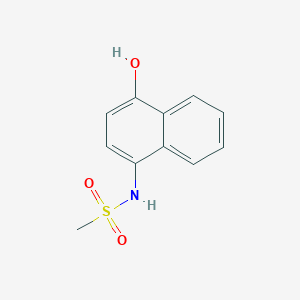
![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229689.png)
![Methyl 2-ethyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229690.png)
![phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate](/img/structure/B229692.png)
![1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229696.png)